Vevorisertib

Overview

Description

Vevorisertib is a novel, potent, and selective allosteric inhibitor of the AKT serine/threonine kinases. It has shown significant promise in the treatment of various cancers, particularly those with mutations in the PIK3CA, AKT, and PTEN genes . This compound is known for its ability to inhibit the phosphorylation of AKT, thereby blocking the AKT signaling pathway, which is often over-activated in cancer cells .

Preparation Methods

The synthesis of Vevorisertib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

Vevorisertib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vevorisertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the AKT signaling pathway and its role in various cellular processes.

Biology: Employed in research to understand the molecular mechanisms of cancer and other diseases.

Medicine: Investigated for its potential therapeutic effects in treating cancers with specific genetic mutations.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Mechanism of Action

Vevorisertib exerts its effects by selectively inhibiting the AKT serine/threonine kinases, specifically AKT1, AKT2, and AKT3. This inhibition blocks the phosphorylation of AKT, thereby preventing the activation of downstream signaling pathways that promote cell growth, survival, and proliferation. The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells .

Comparison with Similar Compounds

Vevorisertib is unique in its high selectivity and potency as an allosteric inhibitor of the AKT kinases. Similar compounds include:

MK-2206: Another allosteric AKT inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Ipatasertib: A selective AKT inhibitor that targets the same pathway but has a different chemical structure.

Capivasertib: An AKT inhibitor with a broader spectrum of activity against various AKT isoforms

This compound stands out due to its high selectivity and effectiveness in targeting specific genetic mutations in cancer cells, making it a valuable tool in cancer research and therapy development.

Biological Activity

Vevorisertib (also known as MK-4440 or ARQ-751) is a novel allosteric inhibitor of the AKT signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating cancers, particularly those with mutations in the PIK3CA/AKT/PTEN pathways. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical and clinical studies, and its impact on tumor progression and the tumor microenvironment.

This compound functions by inhibiting the AKT pathway, which is frequently dysregulated in cancer. By blocking AKT phosphorylation, this compound effectively disrupts downstream signaling that promotes cell survival and proliferation. This inhibition leads to:

- Reduced cell proliferation : this compound has been shown to decrease the proliferation of various cancer cell lines.

- Induction of apoptosis : The compound promotes programmed cell death in cells with active AKT signaling.

- Modulation of the tumor microenvironment : this compound influences factors such as TGFβ, which is involved in fibrosis and tumor progression.

Efficacy in Hepatocellular Carcinoma (HCC)

A significant study evaluated this compound's effects on hepatocellular carcinoma using a cirrhotic rat model. Key findings included:

-

Tumor Size Reduction :

- This compound alone reduced mean tumor size from 9.9 mm (control) to 4.3 mm (p = 0.0055).

- In combination with sorafenib, the size further decreased to 3.3 mm (p < 0.0001).

-

Tumor Number :

- The number of tumors was reduced by 63% with this compound alone and by 81% when combined with sorafenib.

-

Liver Fibrosis Improvement :

- Sirius red staining indicated significant improvement in liver fibrosis in treated groups compared to controls.

The results suggest that this compound not only inhibits tumor growth but also enhances liver health by ameliorating fibrosis.

Table 1: Summary of Preclinical Findings

| Treatment | Mean Tumor Size (mm) | Tumor Number Reduction (%) | Liver Fibrosis Improvement |

|---|---|---|---|

| Control | 9.9 | - | - |

| This compound | 4.3 | 63% | Significant |

| This compound + Sorafenib | 3.3 | 81% | Significant |

Phase 1b Trials

A recent Phase 1b trial assessed the safety and efficacy of this compound as a monotherapy and in combination with other agents like paclitaxel and fulvestrant in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.

-

Patient Cohort : Out of 78 enrolled patients:

- Monotherapy: 58 patients

- Combination with paclitaxel: 10 patients

- Combination with fulvestrant: 9 patients

-

Safety Profile :

- Treatment-related adverse events occurred in approximately 79% of patients receiving this compound alone.

- Dose-limiting toxicities were noted, including grade 3 rashes and asthenia.

-

Objective Response Rates :

- Monotherapy showed a response rate of only 5%.

- Combination therapy with paclitaxel yielded a higher response rate of 20%.

Table 2: Clinical Trial Results

| Treatment Type | Number of Patients | Treatment-related AEs (%) | Objective Response Rate (%) |

|---|---|---|---|

| This compound Monotherapy | 58 | 79 | 5 |

| This compound + Paclitaxel | 10 | 100 | 20 |

| This compound + Fulvestrant | 9 | 100 | 0 |

Properties

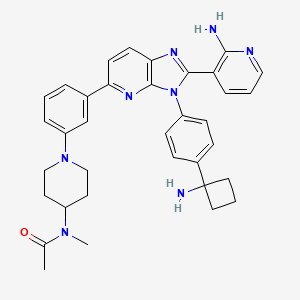

IUPAC Name |

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSLYATTDIDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416775-46-6 | |

| Record name | Vevorisertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416775466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEVORISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6SX910Y31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.